molecular formula C9H17N3 B13325804 1-(4-Methylpentan-2-yl)-1H-pyrazol-3-amine

1-(4-Methylpentan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B13325804
M. Wt: 167.25 g/mol
InChI Key: OSVFJUAORGEPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylpentan-2-yl)-1H-pyrazol-3-amine is an organic compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by a pyrazole ring substituted with an amine group and a 4-methylpentan-2-yl side chain. Its distinct chemical properties make it a subject of study in organic chemistry, pharmacology, and materials science.

Preparation Methods

The synthesis of 1-(4-Methylpentan-2-yl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the 4-methylpentan-2-yl group and the amine functionality. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-(4-Methylpentan-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups under suitable conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures.

Scientific Research Applications

1-(4-Methylpentan-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylpentan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Methylpentan-2-yl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

1-(4-methylpentan-2-yl)pyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-7(2)6-8(3)12-5-4-9(10)11-12/h4-5,7-8H,6H2,1-3H3,(H2,10,11)

InChI Key

OSVFJUAORGEPTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)N1C=CC(=N1)N

Origin of Product

United States

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